Tetrahydrozoline-d4 Hydrochloride
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Overview
Description
Tetrahydrozoline-d4 Hydrochloride is a deuterium-labeled derivative of Tetrahydrozoline Hydrochloride. It is an imidazoline derivative and acts as an alpha-adrenergic agonist, causing vasoconstriction. This compound is widely used in scientific research, particularly in the study of nasal and conjunctival congestion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrozoline-d4 Hydrochloride involves the incorporation of deuterium into the Tetrahydrozoline Hydrochloride molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium without affecting the overall structure of the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrozoline-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
Tetrahydrozoline-d4 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Used in the study of alpha-adrenergic receptors and their role in physiological processes.
Medicine: Used in the development of decongestant formulations and the study of drug metabolism.
Industry: Used in the production of deuterated compounds for various applications
Mechanism of Action
Tetrahydrozoline-d4 Hydrochloride exerts its effects by stimulating alpha-adrenergic receptors in the arterioles of the conjunctiva and nasal mucosa. This stimulation leads to vasoconstriction, reducing blood flow and alleviating congestion. The molecular targets include alpha-1 adrenergic receptors, and the pathways involved include the activation of G-protein-coupled receptors (GPCRs) that regulate vascular tone .
Comparison with Similar Compounds
Similar Compounds
Naphazoline: Another imidazoline derivative used as a decongestant.
Oxymetazoline: A long-acting alpha-adrenergic agonist used in nasal sprays.
Xylometazoline: A nasal decongestant with a similar mechanism of action.
Uniqueness
Tetrahydrozoline-d4 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can alter the metabolic profile of the compound, making it a valuable tool in drug development and research .
Properties
IUPAC Name |
4,4,5,5-tetradeuterio-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);1H/i8D2,9D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJORNXNYWNIWEY-JRWKTVICSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)C2CCCC3=CC=CC=C23)([2H])[2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246814-66-3 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246814-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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